2-acetyl-5-aminoisoxazol-3(2H)-one
Overview
Description
2-Acetyl-5-aminoisoxazol-3(2H)-one, also known as AIO, is an organic compound with a molecular formula of C5H7NO3. It is a white crystalline solid and is used in a variety of scientific research applications. AIO is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine. It has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
2-acetyl-5-aminoisoxazol-3(2H)-one and its derivatives are primarily used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one, demonstrating its utility in creating complex molecular structures (Khan & Rafla, 1975). Additionally, it has been used in creating 3,5-disubstituted 4-aminoisoxazoles through cyclization processes (Kislyi, Danilova, & Semenov, 2005).
Applications in Medicine and Pharmacology
In the medical and pharmacological field, derivatives of 2-acetyl-5-aminoisoxazol-3(2H)-one have shown potential. For instance, they have been tested for inhibitive abilities against various cancer cell lines, exhibiting notable cytotoxic properties (Altug, Büyükbayram, Kavas, & Yavuz, 2014). These compounds have also been explored as substrates for synthesizing aldose reductase inhibitors, which are important in diabetic complications management (Costantino et al., 1999).
Inorganic Chemistry
In the realm of inorganic chemistry, 2-acetyl-5-aminoisoxazol-3(2H)-one derivatives are used for various syntheses. For example, they're involved in the convenient preparation of 3-acetyl-5-methylisoxazole, a compound useful for preparing other chemicals like 3-oxobutyronitrile (Sauers & Arnum, 2003).
Organic Chemistry and Materials Science
In organic chemistry and materials science, these compounds are instrumental in synthesizing new materials and understanding molecular structures. Studies have been conducted on their crystal and molecular structures to gain insights into their bonding and spatial arrangements (Simon et al., 1974).
properties
IUPAC Name |
2-acetyl-5-amino-1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3(8)7-5(9)2-4(6)10-7/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBDSJOSJXDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-5-aminoisoxazol-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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